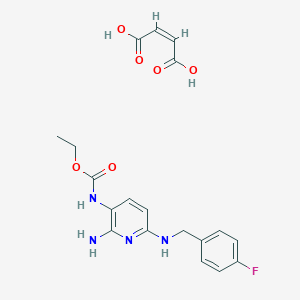

Flupirtine maleate

Descripción general

Descripción

- Originalmente utilizado para el dolor agudo y crónico, posteriormente se restringió al manejo del dolor agudo debido a preocupaciones sobre la toxicidad hepática .

- La flupirtina tiene propiedades relajantes musculares, lo que la hace popular para afecciones ortopédicas, migrañas, oncología, cuidados postoperatorios y ginecología.

Maleato de Flupirtina: es una aminopiridina que funciona como un analgésico no opioide de acción central.

Métodos De Preparación

Síntesis: La flupirtina se puede sintetizar a través de varias rutas, pero un método común implica hacer reaccionar 2-amino-6-(para-fluorobencilamino)piridina con cloroformato de etilo para formar el éster carbamato.

Producción Industrial: Aunque estuvo disponible bajo el nombre comercial Katadolon en Europa, las versiones genéricas se generalizaron después de que expirara su patente.

Análisis De Reacciones Químicas

Reactividad: La flupirtina sufre diversas reacciones, incluyendo oxidación, reducción y sustitución.

Reactivos Comunes: Las reacciones involucran reactivos como agentes oxidantes (por ejemplo, peróxidos), agentes reductores (por ejemplo, hidruros) y nucleófilos.

Productos Principales: Estas reacciones producen derivados con propiedades farmacológicas alteradas.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Flupirtine is classified as a non-opioid analgesic belonging to the triaminopyridine class. Its mechanism of action involves the modulation of neuronal excitability through the enhancement of potassium channel activity, particularly Kv7 channels. This modulation results in significant therapeutic effects across various clinical conditions.

Key Applications

-

Analgesia

- Flupirtine has shown efficacy in treating various pain conditions, including:

- Postoperative Pain : Comparable efficacy to ibuprofen in managing postoperative pain, with superior patient satisfaction scores .

- Chronic Pain : Effective in chronic musculoskeletal pain, demonstrating significant reductions in pain intensity .

- Migraine : Clinical trials indicate that flupirtine can reduce migraine symptoms effectively, with fewer side effects compared to traditional analgesics .

- Flupirtine has shown efficacy in treating various pain conditions, including:

- Muscle Relaxation

- Neuroprotection

- Treatment of Neuropathic Pain

- Potential Use in Multiple Sclerosis

Data Table: Summary of Clinical Applications

Case Studies and Research Findings

-

Postoperative Pain Management :

A randomized controlled trial comparing flupirtine and ibuprofen showed that flupirtine provided comparable analgesia while enhancing patient satisfaction post-surgery . -

Fibromyalgia Treatment :

An observational study indicated that patients treated with flupirtine reported significant improvements in fibromyalgia symptoms over extended periods, suggesting potential for long-term management . -

Combination Therapy :

In a small open-label study, flupirtine was used alongside opioids for neuropathic pain management, resulting in reduced opioid consumption and improved pain control among participants .

Mecanismo De Acción

Objetivos: La flupirtina modula los canales de potasio neuronales, actúa como antagonista del receptor NMDA e influye en los receptores GABA A.

Vías: Sus efectos involucran múltiples vías, incluyendo la modulación del dolor y la neuroprotección.

Comparación Con Compuestos Similares

Singularidad: La flupirtina destaca por sus efectos combinados analgésicos, relajantes musculares y neuroprotectores.

Compuestos Similares: Si bien la flupirtina es única, existen otros analgésicos no opioides y abridores de canales de potasio.

Actividad Biológica

Flupirtine maleate is a non-opioid analgesic that has garnered attention for its unique pharmacological properties, particularly its action as a selective neuronal potassium channel opener. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

This compound exhibits several mechanisms that contribute to its analgesic and neuroprotective effects:

- Potassium Channel Activation : Flupirtine selectively activates voltage-gated potassium channels (KV channels), particularly KV7 channels, which leads to hyperpolarization of neurons and reduced excitability. This mechanism is crucial in mediating its analgesic effects .

- NMDA Receptor Modulation : The compound indirectly antagonizes NMDA receptors, which are involved in pain transmission and neurotoxicity. By inhibiting these receptors, flupirtine may help mitigate pain and prevent neuronal damage .

- GABA Receptor Modulation : Flupirtine also modulates GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS) .

- Neuroprotective Properties : Research indicates that flupirtine has neuroprotective effects in models of cerebral ischemia, reducing apoptosis and necrosis induced by harmful stimuli. It has been shown to increase the expression of anti-apoptotic proteins like Bcl-2 and glutathione levels in neuronal cells .

Clinical Efficacy

Flupirtine has been studied for various clinical applications, particularly in pain management and neurological disorders:

Pain Management

Flupirtine has demonstrated efficacy in treating acute and chronic pain conditions:

- Postoperative Pain : Studies show that flupirtine is effective for postoperative pain relief, often with better tolerability compared to traditional NSAIDs like diclofenac .

- Chronic Pain Conditions : It has been used effectively for chronic conditions such as musculoskeletal pain and cancer-related pain. A comparative study indicated superior sustained pain relief with flupirtine over diclofenac in patients with mechanical low back pain .

Neurological Disorders

Flupirtine's neuroprotective properties have led to investigations in neurological conditions:

- Multiple Sclerosis (MS) : In a randomized controlled trial (FLORIMS study), flupirtine was evaluated as an add-on therapy to interferon beta in patients with relapsing-remitting MS. While the treatment was generally well tolerated, it did not show significant effects on relapse rates or MRI outcomes compared to placebo .

- Neurodegenerative Diseases : Preclinical studies suggest potential benefits in conditions like Alzheimer's disease and prion diseases due to its ability to prevent neuronal apoptosis .

Safety Profile

The safety of flupirtine has been a subject of scrutiny:

- Hepatotoxicity Concerns : Some studies reported moderate elevations in liver enzymes among patients treated with flupirtine; however, no overt hepatotoxicity was observed during long-term use . This concern has contributed to regulatory actions regarding its market availability.

- Adverse Effects : Flupirtine is generally well tolerated, with fewer adverse events reported compared to traditional analgesics like diclofenac. Common side effects include dizziness and somnolence but are typically mild .

Research Findings

A summary of key research findings related to this compound is presented below:

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;ethyl N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2.C4H4O4/c1-2-22-15(21)19-12-7-8-13(20-14(12)17)18-9-10-3-5-11(16)6-4-10;5-3(6)1-2-4(7)8/h3-8H,2,9H2,1H3,(H,19,21)(H3,17,18,20);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYIXBFZUMCMJM-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56995-20-1 (Parent) | |

| Record name | Flupirtine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045771 | |

| Record name | Flupirtine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75507-68-5 | |

| Record name | Flupirtine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75507-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flupirtine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075507685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flupirtine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-amino-6-[(4-fluorobenzyl)amino]pyridine-3-carbamate, compound with maleic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPIRTINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VCI53PK4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Flupirtine maleate's analgesic effects?

A: this compound is a centrally acting analgesic that exerts its effects through multiple mechanisms. It acts primarily as a selective neuronal potassium channel opener. [] This action leads to membrane hyperpolarization, reducing neuronal excitability and inhibiting pain signal transmission. [] Additionally, this compound has been reported to act as an NMDA receptor antagonist, further contributing to its analgesic properties. [, ]

Q2: How does this compound differ from opioid analgesics in its mechanism of action?

A: Unlike opioids, this compound's analgesic effects are not reversed by the opioid antagonist naloxone. [, ] This suggests that its pain-relieving properties are independent of the opioid system.

Q3: Does this compound have any effects on muscle relaxation?

A: Yes, this compound exhibits muscle relaxant properties, particularly on skeletal muscle. [] This effect is attributed to its ability to activate potassium channels, leading to muscle relaxation. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C17H16FN3O3 · C4H4O4 and a molecular weight of 411.4 g/mol.

Q5: Are there any specific considerations for the stability of this compound during formulation?

A: Yes, maintaining the stability of this compound during formulation is crucial. Studies have shown that the inclusion of copovidone S630 as a solubilizer can improve the stability and bioavailability of this compound capsules. []

Q6: What is the typical half-life of this compound?

A: The plasma elimination half-life of this compound in healthy volunteers, following a single oral dose, is approximately 9.6 hours. []

Q7: Does the administration route affect the pharmacokinetics of this compound?

A: Yes, the route of administration influences the pharmacokinetics of this compound. The plasma elimination half-life varies depending on the route: intravenous (8.5 hours), oral (9.6 hours), and rectal (10.7 hours). []

Q8: Are there any differences in the pharmacokinetics of this compound among different ethnicities?

A: Studies have investigated the pharmacokinetics of this compound in various ethnic groups. One study found no significant differences in pharmacokinetic parameters between Chinese Mongolian and Han healthy volunteers. [] Another study showed no significant differences between Chinese Korean and Han healthy volunteers. []

Q9: How does food intake affect the bioavailability of this compound?

A: A bioequivalence study demonstrated that two formulations of this compound capsules were bioequivalent under both fasting and fed conditions. This suggests that food intake does not significantly impact the bioavailability of the drug. [, ]

Q10: What animal models have been used to study the analgesic effects of this compound?

A: Various animal models, including mice and rats, have been employed to investigate the analgesic properties of this compound. Common models include the acetic acid writhing test, hot plate test, and Randall-Selitto test. []

Q11: Has this compound demonstrated efficacy in managing postoperative pain?

A: Yes, clinical studies have demonstrated the efficacy of this compound in managing postoperative pain. It has shown comparable analgesic effects to ibuprofen in patients following gynaecological ambulatory surgeries, with superior patient satisfaction scores. [] Similarly, this compound demonstrated comparable analgesic efficacy to tramadol hydrochloride for postoperative pain management, but with a lower incidence of adverse effects. []

Q12: Is this compound effective in managing pain associated with orthopaedic conditions?

A: Studies have shown the efficacy of this compound in managing pain after orthopaedic surgery. One study found this compound to be at least as effective as pentazocine for pain relief after hip replacement surgery. [] In another study, this compound was found to be as effective as diclofenac sodium in treating postoperative pain in orthopaedic patients. []

Q13: What analytical methods are commonly employed for the quantification of this compound in biological samples?

A: High-performance liquid chromatography (HPLC) with various detection methods, such as UV detection and fluorescence detection, is commonly used for the quantification of this compound in biological samples. [, , , , , , ]

Q14: Are there any spectrophotometric methods available for the determination of this compound?

A: Yes, spectrophotometric methods, including Vierordt's method, first-derivative spectroscopy, and second-order derivative spectrophotometry, have been developed and validated for the estimation of this compound in pharmaceutical formulations. [, ]

Q15: How does the dissolution profile of this compound capsules compare to that of imported products?

A: A study comparing the dissolution curves of this compound capsules with imported products found the similarity factors (f2) to be over 60 under various conditions, indicating good comparability in dissolution profiles. []

Q16: What strategies have been explored to achieve sustained release of this compound from tablet formulations?

A: Several studies have investigated the use of hydrophilic polymers, such as sodium alginate, sodium carboxymethylcellulose, and Carbopol 934P, as release-retarding agents to achieve sustained release of this compound from matrix tablets. [, ]

Q17: Does this compound exhibit polymorphism, and if so, what is its significance?

A: Yes, this compound exhibits polymorphism. Researchers have identified and characterized several new polymorphic forms of the drug (C, F, G, and H) obtained through specific solvent treatments. [] These novel polymorphs offer potential advantages in terms of improved physicochemical properties, such as stability, solubility, and bioavailability. [, ]

Q18: Are there any specific safety concerns regarding the use of this compound in patients with liver disease?

A: Caution should be exercised when using this compound in patients with liver disease, particularly cirrhosis. Studies have shown that while some patients with liver disease tolerate the drug well, others, particularly those with cirrhosis, may experience a worsening of hepatic encephalopathy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.